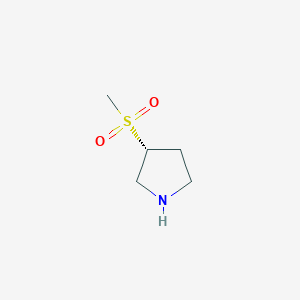

(R)-3-(Methylsulfonyl)pyrrolidine

Overview

Description

“®-3-(Methylsulfonyl)pyrrolidine” is a compound that belongs to the class of pyrrolidines . Pyrrolidines are a group of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . They are used as building blocks in pharmaceutical and fine chemical manufacturing .

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been reported in several studies. For instance, a metal-free C–H functionalization of pyrrolidine to pyrrolinium-based room temperature ionic liquid crystals has been reported . The process involves the direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline . Another study reported the synthesis of pyrrolidine-2,4-dione derivatives incorporating a chainlike alkoxyalkyl moiety and a substituted phenoxyethyl moiety via substitution, acylation, cyclization, and acidification reactions .Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is influenced by the charge density and distribution in the pyrrolidine ring . High charge density associated with low charge distribution in the fully saturated pyrrolidine ring leads to the high melting temperature of the materials due to strong ionic interactions .Chemical Reactions Analysis

Pyrrolidine derivatives undergo various chemical reactions. For instance, the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, produces the pyrolinium moiety . Additionally, sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate have been developed rapidly .Scientific Research Applications

1. Synthesis of Chiral Pyrrolidine Functionalized Metal–Organic Frameworks and Covalent-Organic Frameworks Chiral pyrrolidine functionalized metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) have been synthesized . These materials are used as organocatalysts for various asymmetric reactions . The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can construct a novel heterogeneous catalyst and provide a platform to mimic and explore the catalytic processes in a biological system .

2. Building Block in the Synthesis of Organic Compounds Pyrrolidine is used as a building block in the synthesis of organic compounds . It’s a versatile compound that can be used to create a wide variety of complex molecules, which are often used in pharmaceuticals and other chemical products .

Activation of Ketones and Aldehydes

Pyrrolidine is used to activate ketones and aldehydes toward nucleophilic addition . This is a key step in many synthetic processes, allowing for the creation of new carbon-carbon bonds .

Promotion of Aldol Condensation

Pyrrolidine is also utilized in promoting aldol condensation of ketones and aldehydes by forming enamine . This reaction is a fundamental process in organic chemistry, leading to the formation of β-hydroxy carbonyl compounds, which are important intermediates in the synthesis of a wide range of organic compounds .

Safety and Hazards

While specific safety and hazard information for “®-3-(Methylsulfonyl)pyrrolidine” is not available, it’s important to note that pyrrolizidine alkaloids, which are toxins produced by different plant species, pose risks for human health . They are present in honey, tea, herbal infusions, and food supplements .

Future Directions

The development of ionic liquid crystals (ILCs) using pyrrolidinium cation has received considerable interest due to their higher electrochemical stability . Future research could focus on the synthesis and evaluation of the structure–property relationship of a new class of pyrrolinium-based ionic liquid crystals . Additionally, the design and synthesis of pyrrolidine-2,4-dione derivatives incorporating a chainlike alkoxyalkyl moiety and a substituted phenoxyethyl moiety could be explored further .

Mechanism of Action

Target of Action

Pyrrolidine derivatives have been used in the design of green herbicides , indicating potential targets in plant biochemistry

Mode of Action

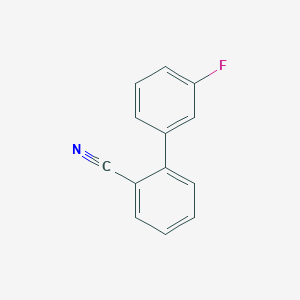

It’s known that the incorporation of a nitrile group into lead compounds can enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .

Biochemical Pathways

Pyrrolidine derivatives have been used in the synthesis of hyperbranched poly(arylene pyrimidine ether)s , suggesting potential involvement in polymer synthesis pathways.

Result of Action

Pyrrolidine derivatives have been found to stabilize numerous mesophases over a wide thermal range , indicating potential effects on material properties.

Action Environment

Environmental factors can play a key role in the development, transmission, and spread of antimicrobial resistance .

properties

IUPAC Name |

(3R)-3-methylsulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9(7,8)5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEGFNRUBBVHJT-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426592 | |

| Record name | (R)-3-(METHYLSULFONYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1234576-84-1 | |

| Record name | (3R)-3-(Methylsulfonyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234576-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-(METHYLSULFONYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid](/img/structure/B59421.png)

![Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate](/img/structure/B59562.png)

![4-Chloro-2-methyloxazolo[5,4-c]pyridine](/img/structure/B59569.png)